Compound Description: This compound is a pyrrolo[3,4-b]pyrrole N-oxide derivative investigated for its activity as a histamine H3 receptor modulator. It features a biphenyl substituent linked to the pyrrolo[3,4-b]pyrrole core.
Relevance: The compound shares the central pyrrolo[3,4-b]pyrrole scaffold with 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine. The presence of a nitrogen-containing heterocycle (piperidine) linked to the biphenyl moiety in this compound is similar to the pyridin-2-yl substituent in the target compound. Both compounds are investigated for their potential in modulating histamine H3 receptor activity, suggesting a shared pharmacological interest.
Compound Description: This compound is a stereoisomer of the previous compound, also investigated for its activity as a histamine H3 receptor modulator.
Relevance: Similar to the previous compound, it shares the pyrrolo[3,4-b]pyrrole scaffold with 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine and exhibits a similar substitution pattern with a piperidine-linked biphenyl moiety, highlighting the structural and pharmacological similarities between these compounds.
Compound Description: This compound is another pyrrolo[3,4-b]pyrrole N-oxide derivative studied for its potential as a histamine H3 receptor modulator. It incorporates a phenyl-pyridine substituent linked to the pyrrolo[3,4-b]pyrrole core.
Relevance: This compound also shares the pyrrolo[3,4-b]pyrrole scaffold with 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine. The phenyl-pyridine substituent with a piperidine moiety in this compound echoes the pyridin-2-yl substituent in the target compound, further reinforcing the recurring structural motifs and pharmacological focus within this class of compounds.
Compound Description: This compound is the stereoisomer of the previous compound and exhibits similar activity as a histamine H3 receptor modulator.
Relevance: Like its stereoisomer, this compound shares the pyrrolo[3,4-b]pyrrole core and a phenyl-pyridine substituent with a piperidine moiety, mirroring the structural features and the histamine H3 receptor modulation potential seen in 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine.
Compound Description: This compound is a pyrimidine derivative with a pyrrolo[2,3-b]pyridine substituent. It has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), exhibiting an IC50 value of 173.4 nM. Studies suggest it possesses acceptable pharmacokinetic characteristics and efficacy in alleviating ulcerative colitis in a mouse model.
Relevance: Though the pyrrolopyridine core in this compound differs in ring fusion (pyrrolo[2,3-b]pyridine) from 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine (pyrrolo[3,4-b]pyrrole), both compounds highlight the prominence of pyrimidine and fused pyrrole-pyridine systems in medicinal chemistry. Their development for distinct therapeutic targets (hDHODH inhibition versus histamine H3 receptor modulation) showcases the versatility of these structural motifs in drug discovery.
Vemurafenib (PLX4032)
Compound Description: Vemurafenib (N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide) is a small-molecule inhibitor of BRAF, a protein kinase often mutated in melanoma. This drug is FDA-approved for treating metastatic melanoma harboring the BRAFV600E mutation. Research indicates its brain distribution is restricted due to active efflux by P-glycoprotein and breast cancer resistance protein at the blood-brain barrier.
Relevance: Like the previous compound, vemurafenib contains a pyrrolo[2,3-b]pyridine core, highlighting this specific pyrrolopyridine isomer as a valuable scaffold in drug development. While 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine employs the pyrrolo[3,4-b]pyrrole isomer, both emphasize the use of fused pyrrole-pyridine systems in designing biologically active molecules. The fact that both are investigated in different therapeutic areas further underscores the versatility of this chemical class.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.